molecular formula C8H16N2 B2475883 2-Amino-2-propylpentanenitrile CAS No. 805181-81-1

2-Amino-2-propylpentanenitrile

Cat. No. B2475883
M. Wt: 140.23
InChI Key: MZNLCHDTOHNJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-propylpentanenitrile is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is used for research purposes .

Scientific Research Applications

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

2-Amino-2-propylpentanenitrile, due to its structure, finds applications in the synthesis and transformations of functionalized β-amino acid derivatives. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used to access alicyclic β-amino acids or other densely functionalized derivatives. These methodologies focus on selective and stereocontrolled routes towards the generation of new molecular entities significant in drug research and synthetic chemistry. This approach is highlighted by its versatility, robustness, and efficiency in the preparation of cyclic β-amino acids, crucial for their biological relevance and impact in medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Amino Acid Racemization Reaction in Geochronology

The racemization of amino acids, including 2-amino-2-propylpentanenitrile derivatives, serves as a basis for a method of geochronology. This process involves the chemical conversion of amino acids from their L- to D- forms over geological time, offering a measure of the elapsed time since the death of the organism. This application is pivotal in the Pleistocene and potentially the Pliocene epochs, aiding in the understanding of temporal dynamics in terrestrial ecosystems. The implications of this process extend to studies of skeletal remains, foraminiferal shells, and their use in estimating historical environmental conditions and thermal gradients in sedimentary contexts (Schroeder & Bada, 1976).

Carbon Dioxide Capture Technologies

The chemical properties of 2-amino-2-propylpentanenitrile and related compounds are explored in the context of carbon dioxide capture technologies. Research focuses on developing cost-effective, efficient, and environmentally sustainable methods for CO2 capture using various liquid absorption techniques. Among these, amino acid salts, which may include derivatives of 2-amino-2-propylpentanenitrile, are considered for their potential in enhancing absorption performance, reaction kinetics, and reducing energy consumption. This area of application is critical in addressing challenges related to greenhouse gas emissions, global warming, and climate change mitigation efforts (Ochedi, Yu, Yu, Liu, & Hussain, 2020).

properties

IUPAC Name

2-amino-2-propylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-5-8(10,7-9)6-4-2/h3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNLCHDTOHNJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-propylpentanenitrile

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